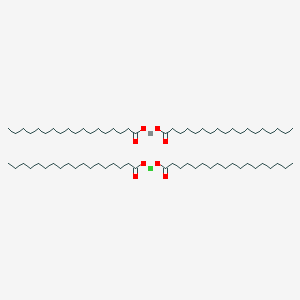
barium(2+);cadmium(2+);octadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is recognized for its unique properties and applications in various fields, including industrial and scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of octadecanoic acid, barium cadmium salt (4:1:1) typically involves the reaction of octadecanoic acid with barium and cadmium salts. One common method is to dissolve octadecanoic acid in an organic solvent, such as toluene or xylene, and then add barium and cadmium salts under controlled temperature and stirring conditions . The reaction mixture is then heated to facilitate the formation of the desired compound, followed by filtration and purification processes to obtain the final product.
Industrial Production Methods
In industrial settings, the production of octadecanoic acid, barium cadmium salt (4:1:1) often involves large-scale reactors where the reactants are mixed and heated under precise conditions. The use of automated systems ensures consistent quality and yield of the compound. The final product is typically obtained through crystallization, filtration, and drying processes .
Analyse Des Réactions Chimiques
Types of Reactions
barium(2+);cadmium(2+);octadecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form barium and cadmium oxides along with other by-products.
Reduction: Reduction reactions can convert the compound into its respective metal stearates and free octadecanoic acid.
Substitution: The compound can participate in substitution reactions where the barium or cadmium ions are replaced by other metal ions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various metal salts for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products
The major products formed from these reactions include barium oxide, cadmium oxide, and other metal stearates, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
barium(2+);cadmium(2+);octadecanoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of octadecanoic acid, barium cadmium salt (4:1:1) involves its interaction with cellular membranes and proteins. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability . Additionally, it can bind to specific proteins, altering their function and activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can modulate ion channels and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Barium stearate: Similar in structure but lacks cadmium, making it less toxic.
Cadmium stearate: Contains cadmium but lacks barium, resulting in different physical and chemical properties.
Calcium stearate: Another metal stearate with different applications and lower toxicity compared to barium cadmium stearate.
Uniqueness
barium(2+);cadmium(2+);octadecanoate is unique due to its combination of barium and cadmium ions, which imparts specific properties such as higher thermal stability and distinct reactivity patterns. Its dual-metal composition also makes it suitable for specialized applications where both barium and cadmium are required .
Propriétés
Numéro CAS |
1191-79-3 |
|---|---|
Formule moléculaire |
C72H140BaCdO8 |
Poids moléculaire |
1383.6 g/mol |
Nom IUPAC |
barium(2+);cadmium(2+);octadecanoate |
InChI |
InChI=1S/4C18H36O2.Ba.Cd/c4*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;;/h4*2-17H2,1H3,(H,19,20);;/q;;;;2*+2/p-4 |
Clé InChI |
RGWMBYHTBXZOTN-UHFFFAOYSA-J |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Cd+2].[Ba+2] |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Cd+2].[Ba+2] |
Key on ui other cas no. |
1191-79-3 |
Pictogrammes |
Acute Toxic; Irritant; Health Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















